tert-Butyl 3-aminoindoline-1-carboxylate chemical properties
tert-Butyl 3-aminoindoline-1-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of tert-butyl 3-aminoindoline-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.
Chemical Properties and Data
This section summarizes the known physical and chemical properties of tert-butyl 3-aminoindoline-1-carboxylate. The data presented is a combination of experimentally reported values and computationally predicted data.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| Boiling Point | 320.1 ± 41.0 °C at 760 mmHg | |
| Physical Form | Solid or Semi-solid or liquid | |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | |
| Purity | Typically >97% |
Computed Properties (from PubChem)
| Property | Value |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 234.136827821 |
| Topological Polar Surface Area | 41.5 Ų |
Synthesis and Reactivity
Conceptual Synthesis Pathway
Caption: Conceptual synthesis of tert-butyl 3-aminoindoline-1-carboxylate.
Reactivity
The chemical reactivity of tert-butyl 3-aminoindoline-1-carboxylate is characterized by the presence of a nucleophilic amino group and the Boc-protected indoline nitrogen. The amino group can participate in various reactions such as acylation, alkylation, and reductive amination.
A patent for covalent EGFR inhibitors describes a reaction where tert-butyl 3-aminoindoline-1-carboxylate is used as a nucleophile in a reductive amination reaction.[2]
Experimental Protocol: Example of Reactivity (Reductive Amination)
The following protocol is adapted from a patent and illustrates the use of tert-butyl 3-aminoindoline-1-carboxylate in a reductive amination reaction.[2]
Materials:
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4-(methylamino)-2-methylsulfanyl-pyrimidine-5-carbaldehyde
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tert-butyl 3-aminoindoline-1-carboxylate
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Methanol (MeOH)
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Diisopropylethylamine (DIEA)
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Acetic Acid (AcOH)
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Sodium cyanoborohydride (NaBH₃CN)
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Sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
Procedure:
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To a solution of 4-(methylamino)-2-methylsulfanyl-pyrimidine-5-carbaldehyde (1.0 eq) in methanol, add DIEA (2.5 eq), tert-butyl 3-aminoindoline-1-carboxylate (1.1 eq), AcOH (6.0 eq), and NaBH₃CN (6.0 eq).[2]
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Stir the mixture at 25°C for 12 hours.[2]
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Monitor the reaction by LCMS to confirm the formation of the desired product.
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Concentrate the reaction mixture under reduced pressure to remove the solvent.[2]
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Dilute the residue with a saturated solution of NaHCO₃ and extract with ethyl acetate.[2]
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.
Spectroscopic Characterization
Detailed, experimentally verified spectra for tert-butyl 3-aminoindoline-1-carboxylate are not widely published. This section provides an analysis of the expected spectroscopic features based on the compound's structure.
3.1. ¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indoline ring, the protons on the five-membered ring, and the protons of the tert-butyl group.
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Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm.
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Indoline Ring Protons (C2 and C3): Signals in the range of δ 3.0-4.5 ppm. The proton at C3 will be a multiplet due to coupling with the C2 protons and the amino protons.
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Amino Protons: A broad singlet that may be exchangeable with D₂O.
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tert-Butyl Protons: A characteristic sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons.
3.2. ¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will show signals for the aromatic carbons, the indoline ring carbons, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group.
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Aromatic Carbons: Signals in the range of δ 110-150 ppm.
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Indoline Ring Carbons (C2 and C3): Signals in the range of δ 25-60 ppm.
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Carbonyl Carbon (Boc): A signal around δ 155 ppm.
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Quaternary Carbon (Boc): A signal around δ 80 ppm.
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Methyl Carbons (Boc): A signal around δ 28 ppm.
3.3. IR Spectroscopy (Expected)
The infrared spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.
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N-H Stretching: A primary amine will show two bands in the region of 3300-3500 cm⁻¹.
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C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
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C=O Stretching (Carbonyl of Boc group): A strong absorption band around 1680-1700 cm⁻¹.
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N-H Bending: A band in the region of 1590-1650 cm⁻¹.
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C-N Stretching: Bands in the region of 1000-1350 cm⁻¹.
3.4. Mass Spectrometry (Expected)
The mass spectrum is expected to show the molecular ion peak [M]⁺. Common fragmentation patterns would involve the loss of the tert-butyl group ([M-57]⁺) and the loss of the entire Boc group.
Characterization Workflow
Caption: Workflow for the characterization of tert-butyl 3-aminoindoline-1-carboxylate.
Safety Information
Based on available safety data sheets, tert-butyl 3-aminoindoline-1-carboxylate should be handled with care.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
This technical guide provides a summary of the available information on tert-butyl 3-aminoindoline-1-carboxylate. For further details, researchers are encouraged to consult the cited references and perform their own analytical characterization.
